molecular formula C24H46O3 B1235384 Hydroxynervonic acid

Hydroxynervonic acid

Cat. No.: B1235384
M. Wt: 382.6 g/mol
InChI Key: UFOOFOUFKSIFCD-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxynervonic acid (2-hydroxy-cis-15-tetracosenoic acid, C24H46O3) is a hydroxylated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone, a cis double bond at position 15, and a hydroxyl group at position 2. It is a critical component of glycosphingolipids, particularly in sulfatides and gangliosides in the human brain, where it contributes to membrane stability and myelin function . Its systematic IUPAC name is 2-hydroxy-15Z-tetracosenoic acid, with the CAS registry number 73572-07-3 .

Properties

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

(Z)-2-hydroxytetracos-15-enoic acid

InChI

InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h9-10,23,25H,2-8,11-22H2,1H3,(H,26,27)/b10-9-

InChI Key

UFOOFOUFKSIFCD-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Hydroxynervonic acid is compared below with structurally related fatty acids (FAs):

Compound Structure Key Features
This compound C24:1 (15Z), hydroxyl group at C2 Brain sulfatides/gangliosides; high lipophilicity (logP: 7.71)
Nervonic Acid C24:1 (15Z), no hydroxyl group Non-hydroxylated analog; crucial in myelin synthesis
Cerebronic Acid C24:0 (saturated), hydroxyl group at C2 Major hydroxyl FA in brain cerebrosides; lacks double bond
Vernolic Acid C18:1 (epoxy group at C12–13) Epoxidized FA in plants; inhibits ethylene synthesis
Gheddic Acid C34:0 (saturated) Ultra-long saturated FA; no functional groups
α-Hydroxypalmitic Acid C16:0 (saturated), hydroxyl group at C2 Dominant in plant GlcCERs; shorter chain

Physicochemical Properties

  • This compound: High lipophilicity (logP: 7.71) due to long chain and hydroxyl group. Polar surface area: 57.53 Ų; hydrogen bond donors/acceptors: 2/3 .
  • Vernolic Acid: Epoxy group increases reactivity and polarity compared to saturated/hydroxylated FAs .

Functional Divergence Across Organisms

  • Human Brain vs. Plant Tissues: In humans, this compound is a hallmark of complex lipid structures (e.g., sulfatides), whereas in plants, it is a minor component of GlcCERs with ω-9 monounsaturation . Plant GlcCERs prioritize trihydroxy sphingoid bases and C16–C20 hydroxyl FAs, while human gangliosides emphasize C18–C24 hydroxyl/saturated FAs .
  • Bacterial Adaptation :

    • This compound in Salmonella enhances membrane rigidity under stress, contrasting its role in eukaryotic signaling .

Q & A

Q. How can conflicting data on this compound’s metabolic stability be resolved?

  • Methodological Answer : Discrepancies in half-life measurements may arise from differences in model systems (e.g., cell vs. tissue). Conduct cross-validation using isotopic tracing (e.g., <sup>13</sup>C-labeled this compound) in multiple models. Meta-analyses of existing datasets, with stratification by experimental conditions (pH, temperature), can identify confounding variables .

Q. What strategies address this compound’s low abundance in proteolipid complexes?

  • Methodological Answer : Enrichment techniques such as immunoprecipitation with anti-cerebroside antibodies or affinity chromatography (using synthetic this compound-conjugated beads) improve detection. Couple this with sensitive nano-LC-MS platforms to achieve attomolar detection limits .

Data Analysis and Interpretation

Q. How should clustered data (e.g., repeated measurements in lipidomics) be statistically analyzed?

  • Methodological Answer : Use mixed-effects models to account for within-subject correlations. For longitudinal studies, time-series analyses (e.g., generalized estimating equations) are appropriate. Software like R’s nlme or lme4 packages enables robust handling of nested data structures .

Q. What validation criteria are critical for predictive models of this compound’s biological functions?

  • Methodological Answer : Beyond cross-validation, use independent cohorts or external datasets to test generalizability. For computational predictions (e.g., docking studies), validate with mutagenesis experiments (e.g., alanine scanning of binding interfaces) .

Tables for Key Methodological Comparisons

Q. Table 1. Analytical Techniques for this compound Detection

TechniqueSensitivitySample TypeKey LimitationsReference
LC-MS/MS0.1–1 nMPlasma, tissueMatrix effects
GC-MS1–10 nMCell lysatesRequires derivatization
NMR10–100 µMPurified lipidsLow sensitivity

Q. Table 2. Common Experimental Challenges and Solutions

ChallengeSolutionReference
Low abundance in membranesLipid enrichment + nano-LC-MS
Structural heterogeneityCryo-EM with lipid nanodiscs
Data reproducibilityCross-lab validation + standardized protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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